molecular formula C7H15NO2 B1271929 3-Amino-5-methylhexanoic acid CAS No. 3653-34-7

3-Amino-5-methylhexanoic acid

Cat. No. B1271929
Key on ui cas rn: 3653-34-7
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
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Patent
US05270328

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([OH:13])(=[O:12])[CH2:8]C(O)=O.C([O-])(=O)C.[NH4+:18]>C(O)C>[NH2:18][CH:1]([CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:8][C:7]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
43.06 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
57.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 1:1 ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethanol (200 ml) and dried under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05270328

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([OH:13])(=[O:12])[CH2:8]C(O)=O.C([O-])(=O)C.[NH4+:18]>C(O)C>[NH2:18][CH:1]([CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:8][C:7]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
43.06 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
57.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 1:1 ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethanol (200 ml) and dried under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05270328

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([OH:13])(=[O:12])[CH2:8]C(O)=O.C([O-])(=O)C.[NH4+:18]>C(O)C>[NH2:18][CH:1]([CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:8][C:7]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
43.06 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
57.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 1:1 ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethanol (200 ml) and dried under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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